Product packaging for 7-Azabicyclo[2.2.1]heptane-1-carboxamide(Cat. No.:CAS No. 2126161-31-5)

7-Azabicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2471479
CAS No.: 2126161-31-5
M. Wt: 140.186
InChI Key: LBHZGHUNVOVHCV-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B2471479 7-Azabicyclo[2.2.1]heptane-1-carboxamide CAS No. 2126161-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-azabicyclo[2.2.1]heptane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6(10)7-3-1-5(9-7)2-4-7/h5,9H,1-4H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHZGHUNVOVHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-31-5
Record name 7-azabicyclo[2.2.1]heptane-1-carboxamide
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Structural Framework and Nomenclature

7-Azabicyclo[2.2.1]heptane-1-carboxamide is a bicyclic organic compound characterized by a bridged ring system containing a nitrogen atom. Its systematic name precisely describes its intricate architecture.

The name can be deconstructed as follows:

Bicyclo[2.2.1]heptane: This indicates a bicyclic structure consisting of a total of seven ("heptane") carbon and heteroatoms. The numbers in the brackets, [2.2.1], specify the number of atoms in each of the three bridges connecting the two bridgehead atoms. In this case, there are two bridges of two carbons each and one bridge of a single atom.

7-Aza: This prefix signifies that the atom at the 7-position of the bicyclic system is a nitrogen ("aza") atom, replacing a carbon. This nitrogen atom forms the single-atom bridge.

1-carboxamide: This suffix indicates that a carboxamide group (-C(=O)NH2) is attached to the 1-position, which is one of the bridgehead atoms.

The rigid, three-dimensional structure of this molecule is a direct result of this bridged framework.

Table 1: Chemical Identity of this compound

Identifier Value
Molecular Formula C₇H₁₂N₂O uni.lu
IUPAC Name This compound
SMILES C1CC2(CCC1N2)C(=O)N uni.lu
InChIKey LBHZGHUNVOVHCV-UHFFFAOYSA-N uni.lu

| Monoisotopic Mass | 140.09496 Da uni.lu |

Significance of the 7 Azabicyclo 2.2.1 Heptane Core in Organic Chemistry

The 7-azabicyclo[2.2.1]heptane scaffold is a privileged structure in organic and medicinal chemistry due to its conformational rigidity and biological relevance. ontosight.aibohrium.com This rigid framework allows for the precise positioning of functional groups in three-dimensional space, which is crucial for specific interactions with biological targets like enzymes and receptors. ontosight.aipublish.csiro.au

One of the most significant aspects of this core is its role as a constrained analog of the amino acid proline. unirioja.es This conformational restriction can lead to enhanced biological activity or selectivity in peptides and other bioactive molecules. unirioja.es

The importance of the 7-azabicyclo[2.2.1]heptane core is highlighted by its presence in a variety of biologically active compounds. ontosight.ai For instance, it forms the central scaffold of epibatidine (B1211577), a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog. google.comle.ac.uk This discovery spurred significant interest in synthesizing derivatives to explore their therapeutic potential as cholinergic receptor ligands for treating pain and various neurological and mental disorders. google.comnih.govgoogle.com Researchers have developed numerous derivatives with potential applications as nicotinic agonists, anti-inflammatory agents, and ligands for sigma-2 (σ2) receptors in the central nervous system. bohrium.compublish.csiro.aunih.govgoogle.com

Table 2: Examples of Bioactive Scaffolds Based on the 7-Azabicyclo[2.2.1]heptane Core

Compound/Derivative Class Biological Significance
Epibatidine A natural alkaloid with potent analgesic properties that acts on nicotinic acetylcholine (B1216132) receptors. google.comle.ac.uk
Proline Analogues The rigid structure serves as a conformationally constrained mimic of proline, used in designing peptides and protease inhibitors. unirioja.es
Nicotinic Receptor Ligands Synthetic derivatives are evaluated for treating disorders related to the cholinergic system. google.comnih.gov
Sigma-2 (σ2) Receptor Ligands The scaffold is used to develop selective ligands for σ2 receptors, which are implicated in central nervous system (CNS) disorders. bohrium.compublish.csiro.au

| Antimicrobial/Anti-inflammatory Agents | The core structure is explored for its potential in developing new antimicrobial and anti-inflammatory drugs. ontosight.ai |

Historical Context of 7 Azabicyclo 2.2.1 Heptane Derivatives Research

Retrosynthetic Analysis of the 7-Azabicyclo[2.2.1]heptane System

A retrosynthetic analysis of the 7-azabicyclo[2.2.1]heptane system reveals several key bond disconnections that form the basis for various synthetic strategies. The core structure can be deconstructed by cleaving the C1-C2 and C4-C5 bonds, suggesting a Diels-Alder cycloaddition as a plausible forward reaction. Alternatively, disconnection of one of the C-N bonds or the C1-C6 bond points towards intramolecular cyclization or transannular alkylation strategies, respectively. These approaches often begin with more flexible precursors, such as substituted pyrrolidines or cyclohexanes. A retrosynthesis starting from the 7-azabicyclo[2.2.1]heptane-1-carboxylic acid could involve a Barton ester intermediate to generate a bridgehead radical, allowing for the introduction of various substituents at the C1 position. unirioja.es

Classical Approaches to the 7-Azabicyclo[2.2.1]heptane Core

Classical methods for constructing the 7-azabicyclo[2.2.1]heptane scaffold have been well-established, providing foundational routes to this important bicyclic system.

The Diels-Alder reaction represents a powerful and convergent approach to the 7-azabicyclo[2.2.1]heptane core. capes.gov.br In this strategy, a pyrrole (B145914) derivative, often with an electron-withdrawing group on the nitrogen to enhance its reactivity, serves as the diene. This is reacted with a suitable dienophile to form the bicyclic adduct. cdnsciencepub.com For instance, the reaction between N-acylated pyrroles and dienophiles can yield the desired scaffold, although these reactions can be reversible. rsc.org The use of high pressure (up to 1.4 GPa) has been shown to facilitate these cycloadditions. rsc.org A notable example is the reaction of methyl 2-benzamidoacrylate as the dienophile, which has been utilized in a synthetic route to 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es

DieneDienophileKey FeaturesReference
N-Acyl PyrroleDimethylacetylene dicarboxylateProduces highly substituted derivatives. cdnsciencepub.com
N-BenzoylpyrroleN-PhenylmaleimideReaction facilitated by high pressure. rsc.org
Danishefsky's dieneMethyl 2-benzamidoacrylateKey step in a synthesis of 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids. researchgate.net

Intramolecular cyclization offers another versatile route to the 7-azabicyclo[2.2.1]heptane framework. These reactions typically start with a suitably functionalized monocyclic precursor, such as a substituted pyrrolidine (B122466) or cyclohexane.

NaH-mediated Cyclization: Sodium hydride is a common base used to promote intramolecular cyclizations. For example, the treatment of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates with sodium hydride in DMF provides a convenient method for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. acs.org This approach relies on the generation of an anion that subsequently displaces a leaving group within the same molecule to form the bicyclic system.

Free Radical Cyclization: Intramolecular free radical reactions have also been successfully employed. These methods often involve the generation of a radical which then attacks an unsaturated bond within the same molecule. The stereochemical outcome of these cyclizations can be influenced by the choice of the nitrogen-protecting group. acs.orgresearchgate.net For instance, tributyltin hydride-mediated radical translocation/cyclization reactions of ortho-halobenzamide precursors can generate α-acylamino radicals that cyclize to form the 7-azabicyclo[2.2.1]heptane system.

Transannular alkylation is a key strategy for forming the C1-C6 bond in the 7-azabicyclo[2.2.1]heptane system, starting from a larger ring, typically a substituted proline derivative. This approach has been instrumental in chirospecific syntheses of conformationally constrained 7-azabicycloheptane amino acids. acs.org The key step often involves the formation of an enolate or a related nucleophile which then attacks an electrophilic carbon across the ring to forge the bicyclic structure. acs.orgdocumentsdelivered.com For example, a thiolactam sulfide (B99878) contraction and a subsequent transannular alkylation sequence, starting from L-glutamic acid, have been used for the multigram preparation of these bicyclic amino acid analogues. acs.org

Starting MaterialKey TransformationProductReference
L-glutamic acidThiolactam sulfide contraction and transannular alkylationChiral 7-azabicyclo[2.2.1]heptane amino acids acs.org
tert-butyl N-benzylthiopyroglutamateTransannular alkylation7-azabicyclo[2.2.1]heptane-1-carboxylic acid unirioja.es

Modern Synthetic Advancements for the 7-Azabicyclo[2.2.1]heptane Scaffold

Recent advancements in synthetic methodology have focused on developing more efficient and stereoselective routes to the 7-azabicyclo[2.2.1]heptane core, with a particular emphasis on catalytic asymmetric synthesis.

The development of catalytic asymmetric methods allows for the direct synthesis of enantiomerically enriched 7-azabicyclo[2.2.1]heptane derivatives, which is crucial for their application in medicinal chemistry. While the direct asymmetric synthesis of the core can be challenging, enantiopure starting materials are often employed. For instance, the enantiospecific synthesis of (+)- and (-)-N-BOC-7-azabicyclo[2.2.1]heptan-2-ones has been achieved from L-glutamic acid. researchgate.net These chiral ketones are versatile intermediates for the synthesis of compounds like epibatidine and its analogues. acs.org

Furthermore, enantiomerically pure 7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been prepared and utilized as a catalyst in direct aldol (B89426) reactions, demonstrating higher selectivity than its monocyclic analogue, proline. iitb.ac.in The asymmetric synthesis of conformationally restricted nicotine (B1678760) analogues, such as 7-(3-pyridyl)-1-azabicyclo[2.2.1]heptane, has been achieved through diastereoselective reduction of ketimines derived from enantiopure amines. lookchem.com A binary catalytic system using an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective for the synthesis of various 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols with high diastereocontrol. nih.gov

Transition Metal-Catalyzed Reactions (e.g., palladium-catalyzed 1,2-aminoacyloxylation)

Transition metal catalysis offers powerful tools for the construction and functionalization of complex heterocyclic systems. In the context of azabicyclic frameworks, palladium-catalyzed reactions are particularly noteworthy. While direct palladium-catalyzed 1,2-aminoacyloxylation on a pre-formed 7-azabicyclo[2.2.1]heptane system to install the C1-carboxamide is not extensively documented, related methodologies on simpler precursors highlight the potential of this approach.

For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes. researchgate.netrsc.org This reaction efficiently creates the bicyclic core with concomitant introduction of nitrogen and oxygen functionalities. The proposed mechanism involves aminopalladation of the alkene followed by the acyloxylation step. smolecule.com Although this specific example leads to the 2-aza isomer, the principle of using palladium catalysis to achieve difunctionalization of an alkene precursor is a key strategy that could be adapted for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives.

Other relevant palladium-catalyzed reactions include cross-coupling aminations, which have been used to create N-heteroaryl-substituted 7-azabicyclo[2.2.1]heptanes from heteroaryl halides and the parent bicyclic amine, employing palladium-bisimidazol-2-ylidene complexes as catalysts. nih.gov Furthermore, reductive, stereoselective, palladium-catalyzed Heck-type couplings have been instrumental in the synthesis of epibatidine analogues, which share the 7-azabicyclo[2.2.1]heptane core.

Multicomponent Reactions (e.g., Ugi reaction pathways to azanorbornyl systems)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. The Ugi four-component condensation (U-4CC) is a prominent MCR that has been successfully applied to the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, yielding complex peptidomimetics.

The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. An innovative application of this reaction involves using a 7-azabicyclo[2.2.1]heptane-based amino acid as one of the components. For example, an intramolecular Ugi reaction with 7-azabicyclo[2.2.1]heptane-2-carboxylic acid has been reported to yield polyfunctionalized azabicyclic peptidomimetics. This approach is valuable for introducing complex alkyl substituents onto the nitrogen atom of the 7-azanorbornane nucleus.

Reactants for Ugi ReactionResulting Product TypeReference
Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Aminoacyl amide derivative
7-azabicyclo[2.2.1]heptane-2-carboxylic acid (as bifunctional reactant)Polyfunctionalized azabicyclic peptidomimetic

Specific Synthetic Routes to 7-Azabicyclo[2.2.1]heptane-1-carboxamide and its Precursors

The synthesis of the target compound, this compound, hinges on the successful construction of the bicyclic core and the specific installation of the carboxamide group at the C1 bridgehead position.

Strategies for Introducing the Carboxamide Functionality at C1

Direct introduction of a carboxamide group at the sterically hindered C1 bridgehead position of a pre-formed 7-azabicyclo[2.2.1]heptane is challenging. The most viable and commonly employed strategy is a two-step process:

Synthesis of the C1-carboxylic acid precursor : The initial focus is on the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.

Conversion to the carboxamide : The resulting carboxylic acid is then converted to the primary amide.

This conversion is a standard organic transformation. Common methods include:

Activation with coupling reagents : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, allowing for subsequent reaction with ammonia (B1221849) or an ammonia equivalent to form the amide bond. libretexts.org

Conversion to an activated ester or acid chloride : The carboxylic acid can be converted to a more reactive species, such as an acid chloride (using, for example, thionyl chloride or oxalyl chloride) or an activated ester, which then readily reacts with ammonia.

Thioester-mediated amidation : A green chemistry approach involves the formation of an intermediate thioester from the carboxylic acid, which then undergoes aminolysis to form the amide. nih.govrsc.org

Precursor Synthesis and Functional Group Transformations

A key precursor for this compound is 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. A notable synthetic route to this precursor utilizes a Diels-Alder reaction as the cornerstone of the strategy. unirioja.es

A reported synthesis involves the following key steps: unirioja.es

Diels-Alder Cycloaddition : The reaction between methyl 2-benzamidoacrylate (the dienophile) and Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) forms a cyclohexene (B86901) intermediate.

Functional Group Manipulation : The resulting cycloadduct undergoes hydrolysis and subsequent transformations to yield a 4-oxocyclohexane derivative.

Ring Closure : A base-promoted internal nucleophilic displacement of a methanesulfonate (B1217627) group leads to the formation of the 7-azabicyclo[2.2.1]heptane ring system.

Hydrolysis : Final hydrolysis of the ester and removal of the N-benzoyl group yields 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es

This methodology provides a reliable pathway to the crucial C1-carboxy-substituted azanorbornane core. unirioja.es

Synthesis of Stereoisomers and Enantiomerically Pure this compound Derivatives

The synthesis of enantiomerically pure derivatives of 7-azabicyclo[2.2.1]heptane is of paramount importance for their application as chiral ligands or as components of pharmaceuticals. Several strategies have been developed to achieve stereocontrol.

One common approach is the use of chiral auxiliaries in the initial steps of the synthesis. For example, an asymmetric Diels-Alder reaction can be employed, where the dienophile is attached to a chiral auxiliary, to induce stereoselectivity in the formation of the initial cycloadduct.

Another strategy involves the resolution of a racemic mixture at a suitable stage in the synthetic sequence. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. For instance, in the synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, a key step involved the formation of diastereomers followed by separation through crystallization.

Furthermore, enzymatic resolutions can be employed to separate enantiomers, offering a highly selective and environmentally benign alternative to classical resolution methods. The synthesis of epibatidine, a potent analgesic with the 7-azabicyclo[2.2.1]heptane core, has seen numerous asymmetric syntheses developed to access specific enantiomers. scielo.brnih.gov

Protecting Group Strategies in 7-Azabicyclo[2.2.1]heptane Synthesis

The choice of protecting group is dictated by its stability under the reaction conditions of subsequent steps and the ease of its removal in the final stages of the synthesis.

Protecting GroupAbbreviationCommon Introduction ReagentsCommon Removal ConditionsNotes
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Trifluoroacetic acid (TFA), HCl in dioxaneWidely used due to its stability to many nucleophilic and basic conditions and its facile removal under acidic conditions. scielo.brmdpi.com
BenzyloxycarbonylCbzBenzyl (B1604629) chloroformate (CbzCl)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions; removed by hydrogenolysis.
AcetylAcAcetic anhydride, Acetyl chlorideAcidic or basic hydrolysisCan be used, but its removal often requires harsher conditions than Boc.
Tosyl (p-Toluenesulfonyl)Tsp-Toluenesulfonyl chloride (TsCl)Strong reducing agents (e.g., Na/NH₃) or strong acidsVery stable, but its removal can be challenging. It has been noted to interfere with certain transition metal-catalyzed reactions like Suzuki couplings. scielo.br
TrifluoroacetylTFATrifluoroacetic anhydride, Ethyl trifluoroacetateMild basic hydrolysisEasily removed, can be used for selective protection. google.com

The tert-butoxycarbonyl (Boc) group is arguably the most frequently employed protecting group in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, particularly in the synthesis of epibatidine and its analogues. scielo.br Its reliable installation and clean, acid-catalyzed removal make it a versatile choice for multi-step synthetic sequences.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 7-azabicyclo[2.2.1]heptane systems. researchgate.net The fixed, strained geometry of the bicyclic structure leads to well-defined chemical shifts and coupling constants, which provide deep insights into the molecule's three-dimensional arrangement.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the bridgehead protons, the bridge protons, and the amide protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the carboxamide group, as well as the rigid spatial orientation of the protons.

In the closely related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, the bridgehead proton at C4 (adjacent to the nitrogen) appears as a multiplet around 4.15-4.20 ppm. unirioja.es The protons on the ethylene (B1197577) and ethane (B1197151) bridges (C2, C3, C5, C6) typically resonate in the upfield region, between approximately 1.8 and 2.1 ppm. unirioja.es The two protons of the primary amide group (-CONH₂) would be expected to appear as a broad singlet or two distinct signals in the downfield region, typically between 5.0 and 8.0 ppm, depending on the solvent and concentration.

Coupling constants (J-values) are particularly informative for stereochemical assignment in this rigid system. unimi.it The vicinal coupling between the bridgehead proton (H4) and the adjacent endo-protons is often negligible or zero due to the dihedral angle approaching 90°. unimi.itcdnsciencepub.com Conversely, appreciable coupling is observed between the bridgehead proton and exo-protons. cdnsciencepub.com This distinction is critical for assigning the stereochemistry of substituents on the bicyclic frame.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data extrapolated from related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid derivatives. unirioja.es

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H4 (Bridgehead)~4.2mAdjacent to bridgehead nitrogen.
H2, H3, H5, H6~1.8 - 2.2mComplex overlapping multiplets from the bicyclic framework.
-NH (Amide)~5.0 - 8.0br sChemical shift is solvent and concentration dependent.
-NH (Bridge)Variablebr sMay be coupled to adjacent protons.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. For the parent 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, the bridgehead carbons C1 and C4 are observed at approximately 58.1 and 74.5 ppm, respectively, with the C4 signal being further downfield due to the direct attachment of the nitrogen atom. unirioja.es The carbons of the bridges (C2, C3, C5, C6) resonate in the 27-31 ppm range. unirioja.es

For this compound, the most significant signal would be the carbonyl carbon of the amide group. Carbonyl carbons in amides typically appear in the range of 160-180 ppm. unirioja.es

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data extrapolated from related 7-azabicyclo[2.2.1]heptane-1-carboxylic acid derivatives. unirioja.es

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide)~175Carbonyl carbon, most downfield signal.
C1 (Bridgehead)~58Bridgehead carbon attached to the carboxamide group.
C4 (Bridgehead)~75Bridgehead carbon adjacent to the bridgehead nitrogen.
C2, C3, C5, C6~27 - 31Carbons forming the ethylene and ethane bridges.

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of the complex and often overlapping signals in the ¹H NMR spectrum of 7-azabicyclo[2.2.1]heptane systems. unimi.itumich.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are coupled to each other through chemical bonds (typically 2-3 bonds). longdom.orglibretexts.org Cross-peaks in the COSY spectrum would unequivocally establish the connectivity within the bicyclic framework, for example, by correlating the bridgehead proton H4 with the adjacent H3 and H5 protons. libretexts.org

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. slideshare.net This is crucial for confirming the three-dimensional structure and conformation. For instance, NOESY can reveal through-space correlations between protons on different bridges of the bicyclic system, which is definitive proof of the rigid structure. rsc.org It can also be used to establish the relative stereochemistry of substituents by observing their spatial proximity to specific protons of the cage-like structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. ksu.edu.sa For this compound, these techniques would primarily confirm the presence of the amide and the alkane-like bicyclic framework.

The IR spectrum is expected to show several characteristic absorption bands:

N-H Stretching: The primary amide group (-CONH₂) should exhibit two bands in the 3100-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Absorptions due to the C-H bonds of the saturated bicyclic system would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org

C=O Stretching (Amide I band): A strong, sharp absorption band between 1630 and 1695 cm⁻¹ is the hallmark of a carbonyl group in an amide. libretexts.org This is one of the most intense and easily identifiable peaks in the spectrum.

N-H Bending (Amide II band): This secondary absorption for the amide group occurs in the 1550-1640 cm⁻¹ region and arises from the in-plane bending of the N-H bonds.

Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar bonds of the hydrocarbon framework. ksu.edu.sa

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondVibration TypeExpected Frequency (cm⁻¹)Intensity
Primary AmideN-HStretch3100 - 3500Medium
AlkaneC-HStretch2850 - 2960Medium-Strong
Primary AmideC=OStretch (Amide I)1630 - 1695Strong
Primary AmideN-HBend (Amide II)1550 - 1640Medium-Strong
AmineC-NStretch1000 - 1250Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. evitachem.com The molecular formula for this compound is C₇H₁₂N₂O, which corresponds to a monoisotopic mass of 140.09496 Da. uni.lu

High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy. In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ at m/z 141.10224. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺ (m/z 163.08418), may also be observed. uni.luresearchgate.net

The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound could include the loss of ammonia (NH₃) or the carboxamide group (-CONH₂) as a radical, as well as characteristic cleavages of the strained bicyclic ring system.

Table 4: Predicted Mass Spectrometry Data for this compound uni.lu

AdductFormulaPredicted m/z
[M]⁺C₇H₁₂N₂O⁺140.09441
[M+H]⁺C₇H₁₃N₂O⁺141.10224
[M+Na]⁺C₇H₁₂N₂NaO⁺163.08418
[M+K]⁺C₇H₁₂N₂KO⁺179.05812

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the three-dimensional structure of chiral molecules in solution. For chiral derivatives and oligomers of this compound, both electronic CD and Vibrational Circular Dichroism (VCD) spectroscopy provide valuable insights into their conformational preferences and secondary structures. rsc.orgsci-hub.se

The non-planar nature of the amide bonds in these systems is a key chromophore that can be probed by VCD. rsc.orgresearchgate.net Studies on oligomers of chiral 7-azabicyclo[2.2.1]heptane carboxylic acid derivatives have shown that they can form stable helical structures. rsc.org VCD spectroscopy is particularly sensitive to the direction of nitrogen pyramidalization (syn or anti relative to the carbonyl oxygen). rsc.orgresearchgate.net Research has demonstrated that intramolecular hydrogen bonding to the amide carbonyl oxygen can influence and even switch the preferred direction of this pyramidalization, a phenomenon that can be detected and characterized by VCD in solution. rsc.orgresearchgate.net

The CD spectra of homo-oligomers based on related constrained β-proline analogs have been used to determine if the oligomers adopt ordered secondary structures in solution. sci-hub.se The correlation of enhanced folding uniformity with the length of the oligomers can be effectively characterized by this technique. sci-hub.se Furthermore, time-dependent DFT simulations can be used to analyze and assign electronic CD spectra, providing deeper insight into the solution-state conformation of chiral derivatives.

Conformational Analysis and Theoretical Studies of the 7 Azabicyclo 2.2.1 Heptane Framework

Conformational Rigidity and Flexibility of the Bicyclic System

The 7-azabicyclo[2.2.1]heptane skeleton is characterized by a high degree of conformational rigidity. vulcanchem.com Its bridged structure locks the molecule into a strained boat-like conformation. smolecule.comnih.gov This constrained geometry significantly limits the conformational flexibility typically observed in monocyclic or acyclic systems. The parent ring of 7-azabicyclo[2.2.1]heptane adopts a boat conformation, which is similar to its carbocyclic analog, bicyclo[2.2.1]heptane (norbornane). nih.gov Spectroscopic and simulation studies have shown that attaching a 7-azabicyclo[2.2.1]heptane amine (Abh) to a C-terminal can favor a β-strand-like extended conformation of the adjacent α-amino acid on the N-terminal side. nih.govacs.org This conformation-enforcing ability stems directly from the rigid bicyclic framework.

Strain Analysis within the 7-Azabicyclo[2.2.1]heptane Ring System

The rigid geometry of the 7-azabicyclo[2.2.1]heptane system results in considerable ring strain. This strain arises from the deviation of bond angles from ideal tetrahedral values, a consequence of the bicyclic framework. smolecule.com For instance, the internal C1-N7-C4 bond angle is significantly compressed compared to unstrained amines. This inherent strain is a critical determinant of the molecule's chemical reactivity and physical properties. nih.gov The strain within the Cα-N-Cα tripyramid geometry has been identified as a key factor influencing the nitrogen inversion-rotation barriers. nih.gov Furthermore, the strain can be exploited in synthetic chemistry; for example, the high strain in related bicyclo[2.2.1]heptene systems can drive retro-condensation reactions. nih.gov In amides derived from this scaffold, CNC angle strain contributes to the pyramidalization of the amide nitrogen. acs.orgnih.gov

Nitrogen Inversion Barriers in 7-Azabicyclo[2.2.1]heptanes

A notable feature of 7-azabicyclo[2.2.1]heptanes is their unusually high barriers to nitrogen inversion compared to other cyclic amines, a phenomenon often termed the "bicyclic effect". nih.govacs.org This high barrier is attributed to the geometric constraints imposed by the bicyclic structure. The transition state for nitrogen inversion requires a planar geometry around the nitrogen atom, which is energetically unfavorable and difficult to achieve within the rigid 7-azabicyclo[2.2.1]heptane framework.

Dynamic NMR line shape analysis has been employed to measure these inversion barriers for various N-substituted derivatives. biu.ac.il Studies have shown a linear relationship between the N-inversion barriers and steric energy-based parameters for certain substituents. biu.ac.il Theoretical calculations using the Natural Bond Orbital (NBO) approach suggest that the height of these barriers is largely determined by the energy of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.gov The change of strain in the transition state relative to the ground state, as simulated by molecular mechanics (MM3), accounts for a significant portion (76-106%) of the experimental N-inversion barrier. biu.ac.il

Experimentally Determined Nitrogen Inversion Barriers (ΔG‡) for N-substituted 7-Azabicyclo[2.2.1]heptanes
N-SubstituentBarrier (kcal/mol)Method
MethylReported as unusually highDNMR nih.govacs.org
IsopropylData available via DNMRDNMR biu.ac.il
n-ButylData available via DNMRDNMR biu.ac.il
IsobutylData available via DNMRDNMR biu.ac.il
tert-ButylData available via DNMRDNMR biu.ac.il

Amide Bond Planarity and Rotation Barriers in 7-Azabicyclo[2.2.1]heptane Amides

Amides derived from the 7-azabicyclo[2.2.1]heptane scaffold, such as 7-azabicyclo[2.2.1]heptane-1-carboxamide, exhibit significant deviation from the planarity typically associated with amide bonds. The amide nitrogen in these systems is intrinsically pyramidal. acs.orgnih.gov This non-planarity is a result of two primary factors: the pyramidalization of the nitrogen atom due to the constrained C-N-C bond angle within the bicyclic system, and the twisting of the amide bond due to allylic strain. acs.orgnih.gov

This distortion from planarity has a direct impact on the rotational barrier around the N-C(O) amide bond. The double bond character of the amide bond is reduced, leading to a lower barrier to rotation compared to corresponding monocyclic or acyclic amides. acs.orgacs.org For example, the rotational barrier in N-benzoyl-7-azabicyclo[2.2.1]heptane is significantly lower than in N-benzoylpyrrolidine. nih.gov This has been confirmed through both experimental measurements in solution and theoretical calculations. acs.org Single-crystal X-ray diffraction studies of various N-acyl-7-azabicyclo[2.2.1]heptane derivatives have consistently shown nitrogen pyramidalization in the solid state. acs.orgacs.org

Comparison of Amide Bond Rotational Barriers (ΔG‡)
CompoundRotational Barrier (kcal/mol)Key Structural Feature
N-Benzoyl-7-azabicyclo[2.2.1]heptane16.0 (approx.)Bicyclic, Pyramidal Nitrogen acs.org
N-Aroylazetidine16.0 (approx.)Monocyclic (strained), Pyramidal Nitrogen acs.org
N-BenzoylpyrrolidineHigher than bicyclic analogMonocyclic, More Planar Amide nih.gov

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT), Molecular Dynamics)

Computational methods are indispensable tools for elucidating the complex structural and electronic properties of the 7-azabicyclo[2.2.1]heptane framework.

Prediction of Geometries and Electronic Structures

Density Functional Theory (DFT) has been successfully used to reproduce the nitrogen-pyramidal structures of 7-azabicyclo[2.2.1]heptane amides as energy minima. acs.orgnih.gov These calculations provide detailed insights into bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure. For instance, calculations have predicted C1-N-C4 bond angles of around 95-97° in model systems, highlighting the geometric constraints. acs.org DFT studies can also rationalize reaction mechanisms, such as the stereospecific synthesis of related bicyclic structures, by calculating the energies of intermediates and transition states. acs.orgnih.gov The electronic structure, including the distribution of electron density and the nature of molecular orbitals, can be analyzed to understand reactivity patterns.

Calculation of Spectroscopic Parameters

Computational chemistry is also employed to calculate spectroscopic parameters that can be compared with experimental data. For example, DFT calculations can predict NMR chemical shifts and coupling constants, which are crucial for structure elucidation and conformational analysis. uvic.ca The complex coupling patterns observed in the 1H NMR spectra of these rigid molecules can be accurately simulated, aiding in the assignment of axial and equatorial protons. smolecule.comuvic.ca Furthermore, theoretical calculations can help interpret vibrational spectra (e.g., IR) by assigning specific vibrational modes to observed absorption bands.

Transition State Analysis for Reaction Pathways

Computational analysis of transition states is crucial for understanding the reactivity and selectivity of reactions involving the 7-azabicyclo[2.2.1]heptane framework. Theoretical calculations, particularly using Density Functional Theory (DFT), have provided detailed insights into the energetics and geometries of transition states for various reaction pathways.

Amide Hydrolysis:

One significant area of study has been the base-catalyzed hydrolysis of amides based on the 7-azabicyclo[2.2.1]heptane scaffold. Contrary to expectations that the pyramidal nitrogen would increase lability, these amides exhibit unexpected resistance to hydrolysis. mdpi.com To understand this, theoretical calculations were performed to model the transition state for the nucleophilic addition of a hydroxide (B78521) anion to the amide carbonyl group, which is the rate-determining step. mdpi.com

Geometry optimizations for the ground states and the transition state were conducted at the B3LYP and M06-2X levels of theory, incorporating both explicit water molecules and bulk solvation effects (IEFPCM). mdpi.com The calculated Gibbs free energies for the activation barrier were consistent with the experimental findings of slow hydrolysis rates, indicating a significant energy barrier for the formation of the tetrahedral intermediate. mdpi.com This resistance to hydrolysis was observed even when compared to related monocyclic amides. mdpi.com

Organocatalytic Aldol (B89426) Reactions:

The 7-azabicyclo[2.2.1]heptane framework has also been studied as a constrained analogue of proline in organocatalysis. A comparative DFT study on the direct aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde, catalyzed by a 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, revealed the origins of its stereoselectivity. core.ac.uk The study focused on the transition states for the crucial C-C bond formation step, where a proton is transferred from the carboxylic acid to the developing alkoxide. core.ac.uk

The calculations showed that the geometry of the carboxylic acid group in the transition states is critically dependent on the pyrrolidine (B122466) ring conformation imposed by the bicyclic system. core.ac.uk The relative energies of the four possible diastereomeric transition states were calculated, demonstrating that structures derived from the anti enamine were more stable. core.ac.uk The inclusion of solvent effects led to a stabilization of all transition states, but the relative energy differences, which determine enantioselectivity, were maintained. core.ac.uk

Below is a table summarizing the relative energies of transition states for an aldol reaction catalyzed by a proline analogue featuring the 7-azabicyclo[2.2.1]heptane framework. The energies were calculated at the CPCM(DMSO)/B3LYP/6-311+G//B3LYP/6-31G level of theory. core.ac.uk

Transition StateRelative Energy (ΔE) in Gas Phase (kcal/mol)Relative Energy (ΔE) with Solvent Effects (kcal/mol)
TS-1 (anti-re)0.000.00
TS-2 (anti-si)1.601.50
TS-3 (syn-re)4.003.80
TS-4 (syn-si)2.802.70

These theoretical studies highlight how the rigid 7-azabicyclo[2.2.1]heptane scaffold influences the stability and geometry of transition states, thereby controlling reaction outcomes such as reactivity and stereoselectivity.

Chemical Reactivity and Transformation Pathways of 7 Azabicyclo 2.2.1 Heptane 1 Carboxamide

Reactions at the Carboxamide Functionality

The carboxamide group at the C1 bridgehead position is subject to a variety of transformations, although its reactivity can be influenced by the steric hindrance and electronic effects of the bicyclic cage structure.

The hydrolysis of the amide bond in derivatives of 7-azabicyclo[2.2.1]heptane exhibits unusual characteristics. Contrary to many non-planar amides which are typically labile, amides based on the 7-azabicyclo[2.2.1]heptane scaffold demonstrate a surprising resistance to base-catalyzed hydrolysis. mdpi.comresearchgate.net This stability is significant, as the bridgehead nitrogen in N-acylated 7-azabicyclo[2.2.1]heptanes is known to be pyramidal, a feature that would typically suggest increased susceptibility to cleavage.

Kinetic studies comparing the hydrolysis rates of N-benzoyl derivatives of pyrrolidine (B122466) (a planar monocyclic amide), azetidine (B1206935) (a non-planar monocyclic amide), and 7-azabicyclo[2.2.1]heptane (a non-planar bicyclic amide) revealed that the bicyclic amides were the most resistant to hydrolysis. mdpi.comnih.gov Further substitution at the C1 bridgehead position was found to decelerate the rate of hydrolysis even more. mdpi.comnih.gov This unexpected stability is attributed to a highly ordered transition state, which includes solvating water molecules, leading to a large negative entropy of activation. mdpi.comresearchgate.net

Compound TypeRelative Hydrolysis Rate
Azetidine Amides (Non-planar, monocyclic)Most Reactive
Pyrrolidine Amides (Planar, monocyclic)Intermediate
7-Azabicyclo[2.2.1]heptane Amides (Non-planar, bicyclic)Least Reactive
Bridgehead-Substituted 7-Azabicyclo[2.2.1]heptane AmidesMost Resistant

The reduction of the C1-carboxamide to a primary amine (aminomethyl group) is a feasible transformation, converting the amide into a different functional group. While specific literature on the reduction of 7-azabicyclo[2.2.1]heptane-1-carboxamide is not extensively detailed, general methodologies for amide reduction are applicable. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are commonly employed for this purpose.

In the context of derivatizing the 7-azabicyclo[2.2.1]heptene ring system while complexed to pentaammineosmium, it has been noted that functional groups on the bicyclic ring, including amides, can be reduced to amines. google.com This suggests that the bicyclic framework does not preclude the chemical reduction of the amide functionality.

For the primary this compound, the two protons on the amide nitrogen allow for further functionalization. Standard organic reactions such as N-alkylation or N-acylation can be employed to introduce substituents. However, the steric environment created by the bicyclic scaffold may influence the accessibility of the amide nitrogen and the efficiency of these reactions. Microbiological oxygenation studies on related N-substituted 7-azabicyclo[2.2.1]heptanes have shown that transformations can occur elsewhere on the molecule, such as hydroxylation of the carbon skeleton, indicating the stability of the N-substituent under these conditions. acs.orgnih.gov

Reactivity of the Bridgehead Nitrogen

The bridgehead nitrogen at the N7 position is a secondary amine and represents a key site for chemical modification of the scaffold. Its reactivity is distinct from that of acyclic or simple cyclic amines due to the geometric constraints of the bicyclic system.

The bridgehead nitrogen can be readily alkylated and acylated using conventional methods. google.com However, the reaction rates can be slower compared to simpler monocyclic amines like pyrrolidine or piperidine. cdnsciencepub.com For instance, the Leuckart reduction to form the N-methyl derivative was reported to be sluggish. cdnsciencepub.com

Alkylation: Reaction with various alkyl halides, such as ethyl iodide, benzyl (B1604629) chloride, and propargyl bromide, yields the corresponding N-alkylated tertiary amines. google.com These N-alkylated products are notable for having an abnormally high energy barrier for nitrogen inversion, a phenomenon known as the "bicyclic effect".

Acylation: The nitrogen is readily acylated to form tertiary amides. google.com A variety of N-acyl derivatives, including N-acetyl, N-formyl, and N-trichloroacetyl, have been prepared. cdnsciencepub.com A peculiar feature of these N-acylated 7-azabicyclo[2.2.1]heptanes is that the resulting amide bond is not planar but distorted, with the nitrogen atom adopting a pyramidal geometry. This structural feature is a direct consequence of the strain within the bicyclic ring system.

Reaction TypeReagent ExamplesProductStructural Feature of Product
AlkylationEthyl iodide, Benzyl chloride, Allyl bromideN-Alkyl-7-azabicyclo[2.2.1]heptaneHigh barrier to nitrogen inversion
AcylationAcetyl chloride, Formic acidN-Acyl-7-azabicyclo[2.2.1]heptanePyramidal nitrogen, non-planar amide bond
Reductive AminationAcetaldehyde/Pd-CN-Ethyl-7-azabicyclo[2.2.1]heptaneHigh barrier to nitrogen inversion

The oxidation of the 7-azabicyclo[2.2.1]heptane system can occur at different positions depending on the reagents and conditions.

Direct oxidation of the bridgehead nitrogen itself is challenging. The parent compound and its N-methyl derivative have been found to be inert to Leonard oxidation. cdnsciencepub.com This resistance is because the expected product, an iminium salt with a double bond to the bridgehead nitrogen, would violate Bredt's rule, which states that a double bond cannot be placed at a bridgehead position of a small bicyclic system due to excessive ring strain.

However, oxidation of the carbon framework is possible. Microbiological oxygenation using various fungi, such as Beauveria bassiana and Rhizopus nigricans, has been shown to hydroxylate the carbon skeleton of N-protected 7-azabicyclo[2.2.1]heptanes. acs.orgnih.gov These reactions typically introduce hydroxyl groups at the C2 position, yielding both endo- and exo-alcohols. acs.org For example, N-BOC-7-azabicyclo[2.2.1]heptane can be converted to N-BOC-7-azabicyclo[2.2.1]heptan-2-ol. acs.orgnih.gov Oxidation of an N-tosyl derivative with B. bassiana resulted in hydroxylation of the tosyl group's methyl substituent rather than the bicyclic core. acs.orgnih.gov

Reactions at the Carbon Skeleton of the Bicyclic Ring

The rigid, strained framework of this compound presents a unique platform for a variety of chemical transformations. The reactivity of the carbon skeleton is influenced by the presence of the bridgehead nitrogen and the inherent steric constraints of the bicyclic system. This section explores electrophilic and nucleophilic additions, free radical reactions, and rearrangement pathways that modify the core structure.

Electrophilic and Nucleophilic Additions

The carbon-carbon double bonds in unsaturated 7-azabicyclo[2.2.1]heptene derivatives are susceptible to electrophilic attack. Studies on related 7-azabicyclo[2.2.1]heptadiene systems with electron-withdrawing groups on the nitrogen have shown that electrophilic chalcogenation, such as sulfenylation and selenenylation, proceeds in a trans-stereospecific manner. researchgate.net The electrophile attacks the double bond from the less hindered exo face, leading to the formation of 1,2-addition products. researchgate.net In the case of 2-tosyl-7-azanorbornadiene, the reaction is also regiospecific, with the electrophile adding exclusively to the C-6 position. researchgate.net

Nucleophilic additions and substitutions are also key transformations for functionalizing the 7-azabicyclo[2.2.1]heptane skeleton. For instance, the generation of a bridgehead α-lithio anion from a protected 7-azabicyclo[2.2.1]heptane allows for subsequent electrophilic reactions. researchgate.net This strategy has been employed in the synthesis of potent GlyT1 uptake inhibitors. researchgate.net Furthermore, neighboring group participation by the nitrogen atom in derivatives like anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane facilitates nucleophilic substitution at the C-7 position by a variety of nucleophiles, including carbon, nitrogen, and oxygen-based reagents. acs.org

Reaction Type Substrate Reagent(s) Key Feature(s) Product Type
Electrophilic Chalcogenation7-Azabicyclo[2.2.1]heptadiene derivativesSulfenyl/Selenenyl halidestrans-stereospecific, exo-attack1,2-addition products
Electrophilic ReactionBoc-protected 7-azabicyclo[2.2.1]heptanes-BuLi/TMEDA, then electrophileFormation of a bridgehead anionC-1 substituted derivatives
Nucleophilic Substitutionanti-7-Bromo-2-benzyl-2-azabicyclo[2.2.1]heptaneC, N, O, Halogen nucleophilesNeighboring group participation7-substituted derivatives

Free Radical Reactions

The 7-azabicyclo[2.2.1]heptane system has demonstrated the ability to support the formation of bridgehead radicals, a typically challenging feat due to the pyramidal geometry enforced by the bicyclic structure. The generation of such radicals from precursors like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid via O-acyl thiohydroxamates (Barton esters) has been successfully achieved. unirioja.es These bridgehead radicals can then be trapped by various agents, leading to the synthesis of 1-substituted derivatives, including halogenated compounds. unirioja.es

The reactivity of other positions on the carbon skeleton has also been explored through free radical pathways. The 7-azabicyclo[2.2.1]hept-2-yl radical, for example, has been generated and utilized in intermolecular reactions to create conformationally constrained analogues of biologically active molecules like epibatidine (B1211577). umich.eduresearchgate.net Computational studies using DFT methods have provided mechanistic insights into these intramolecular free radical cyclizations, highlighting the critical role of the nitrogen-protecting group in influencing the reaction's outcome. acs.orgucm.es

Radical Position Precursor Generation Method Application Reference
C-1 (Bridgehead)7-Azabicyclo[2.2.1]heptane-1-carboxylic acidBarton esterification, then radical initiationSynthesis of 1-substituted derivatives (e.g., halides) unirioja.es
C-27-Substituted exo-2-bromo-7-azabicyclo[2.2.1]heptaneRadical initiator (e.g., Bu3SnH)Synthesis of conformationally constrained epibatidine analogues researchgate.net

Ring Opening and Rearrangement Reactions

The strained nature of the 7-azabicyclo[2.2.1]heptane framework makes it a substrate for various rearrangement and ring-opening reactions, often leading to the formation of other heterocyclic systems. A notable example is an aza-Prins-pinacol reaction of 5-(1-hydroxyallyl)-2-alkoxy-N-tosylpyrrolidines, which, when mediated by a Lewis acid, cyclizes to form the 7-azabicyclo[2.2.1]heptane ring system. acs.orgnih.gov The resulting products can then undergo a subsequent ring expansion to yield isomeric tropanones, which are 8-azabicyclo[3.2.1]octane derivatives. acs.orgnih.gov

Another powerful transformation is the samarium(II) iodide-mediated cascade reaction. This process can initiate a spirocyclization and subsequent rearrangement of a 7-azabicyclo[2.2.1]heptadiene to construct a highly functionalized 2-azabicyclo[2.2.1]heptene framework. rsc.orgrsc.org Skeletal rearrangements can also be triggered by electrophilic addition to unsaturated precursors. The formation of a bromonium ion across the double bond of a 2-azabicyclo[2.2.1]hept-5-ene derivative can be intercepted by the ring nitrogen, inducing a rearrangement of the carbon skeleton. le.ac.uk

Stereoselective Transformations and Control of Chirality

Controlling the stereochemistry of reactions involving the 7-azabicyclo[2.2.1]heptane skeleton is crucial for the synthesis of enantiomerically pure, biologically active compounds. The rigid conformation of the bicyclic ring often provides a high degree of stereocontrol.

A key strategy for introducing chirality is the stereospecific reduction of a carbon-carbon double bond. For instance, the reduction of an α,β-unsaturated ester derivative of 7-azabicyclo[2.2.1]heptane has been shown to proceed stereospecifically from the less hindered exo face. This approach leads to the formation of a single diastereomer of a protected glutamic acid analogue, demonstrating excellent facial selectivity. acs.org

The inherent chirality and conformational constraints of the system can also direct the outcome of other reactions. The electrophilic additions discussed previously, which proceed via an exo-attack, are a clear example of stereocontrol dictated by the bicyclic framework. researchgate.net Similarly, the synthesis of enantiomerically pure (+)- and (-)-N-BOC-7-azabicyclo[2.2.1]heptan-2-ones serves as a versatile starting point for the enantiospecific synthesis of molecules like epibatidine and its analogues. acs.org These chiral ketones provide a scaffold where subsequent transformations can be performed with a high degree of stereochemical control.

Furthermore, base-induced epimerization has been used to control stereochemistry. The successful epimerization of an anti-7-ethoxycarbonyl group to its syn-stereoisomer at the position alpha to the carbonyl group demonstrates the ability to selectively invert stereocenters within the rigid bicyclic system. acs.org

Applications of the 7 Azabicyclo 2.2.1 Heptane Scaffold in Organic Synthesis and Materials Science

7-Azabicyclo[2.2.1]heptane as a Versatile Synthetic Building Block

The 7-azabicyclo[2.2.1]heptane skeleton is a cornerstone in the synthesis of numerous complex organic molecules and serves as a versatile intermediate for pharmacologically active compounds. One of the most notable applications is in the synthesis of (±)-epibatidine, a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. google.comacs.org The scaffold forms the core structure of epibatidine (B1211577) and its analogues. google.comacs.org Various synthetic strategies have been developed to access this ring system, including Diels-Alder reactions, transannular alkylations, and base-mediated heterocyclization of dibromocyclohexyl-carbamates. unirioja.es

Beyond natural product synthesis, this scaffold is instrumental in creating peptidomimetics and unnatural amino acids. nih.gov For instance, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been synthesized and incorporated into molecules as a constrained analogue of proline. unirioja.es The rigidity of the bicyclic system is used to control the peptide backbone's conformation. Researchers have developed methodologies to produce derivatives such as enantiomerically pure 1,2-diamine derivatives and glutamic acid analogues based on this framework. nih.govresearchgate.net Its utility is further demonstrated in multicomponent reactions, such as the Ugi reaction, to produce polyfunctionalized azabicyclic structures.

The versatility of the scaffold is also evident in its role as a precursor to other ring systems. Through ring expansion reactions, 7-azabicyclo[2.2.1]heptanes can be converted to isomeric tropanones, providing a concise entry to another class of biologically relevant azabicyclic compounds.

Design of Conformationally Constrained Organic Molecules

A primary advantage of the 7-azabicyclo[2.2.1]heptane scaffold is the conformational rigidity it imparts to molecules. This feature is extensively exploited in the design of molecules with predictable three-dimensional structures, which is crucial for studying structure-activity relationships. The scaffold serves as a rigid proline surrogate, a key amino acid often found in the β-turns of peptides. unirioja.es By replacing proline with a 7-azabicyclo[2.2.1]heptane-based amino acid, chemists can lock the peptide backbone into a specific conformation, allowing for the study of how molecular shape influences biological activity. unirioja.esresearchgate.netacs.org

Spectroscopic and simulation studies have shown that incorporating a C-terminal 7-azabicyclo[2.2.1]heptane amine can favor and stabilize a β-strand-like extended conformation of an adjacent amino acid. researchgate.netacs.org The proximity between the bridgehead proton of the scaffold and the α-proton of the neighboring amino acid provides a driving force for this extended structure, independent of the solvent. acs.org This makes the scaffold a powerful tool for the de novo design of β-strand-mimicking peptides. acs.org

Scaffolds for Supramolecular Chemistry and Molecular Recognition Studies

The well-defined and rigid geometry of the 7-azabicyclo[2.2.1]heptane scaffold makes it an excellent platform for applications in supramolecular chemistry and molecular recognition. Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes and drug action. The constrained conformation of the scaffold allows for the precise positioning of functional groups to interact with biological targets like enzymes and receptors with high affinity and selectivity.

This principle has been applied in the design of potent enzyme inhibitors. For example, derivatives of the scaffold have been used to develop inhibitors of malarial proteases by ensuring the attached functional groups are correctly oriented to bind within the enzyme's active site. uvic.ca Similarly, its role as the core of epibatidine highlights its importance in targeting nicotinic acetylcholine (B1216132) receptors. acs.org The development of various analogues allows for fine-tuning the selectivity for different receptor subtypes. google.com

The scaffold is also used to create chiral ligands for asymmetric synthesis. pwr.edu.pl Its rigid framework allows for predictable stereochemical control during chemical reactions. In the context of supramolecular chemistry, the ability of the scaffold to induce specific secondary structures, such as β-strands in attached amino acids, is a key application. researchgate.netacs.org This allows for the construction of larger, ordered peptide-based assemblies and provides a basis for designing molecules that can mimic or disrupt protein-protein interactions.

Applications in Catalysis and Organocatalysis

The structural similarity of certain 7-azabicyclo[2.2.1]heptane derivatives to the amino acid proline has led to their investigation in the field of organocatalysis. Proline is a widely used catalyst for various asymmetric reactions, including aldol (B89426) and Mannich reactions. By replacing proline with a more rigid analogue, researchers aim to improve the stereoselectivity of these transformations.

Studies have shown that 7-azabicyclo[2.2.1]heptane-2-carboxylic acid can act as an effective organocatalyst. The bicyclic system imposes significant structural constraints that can lead to better organization in the transition state of the reaction, thereby enhancing stereoselectivity compared to its monocyclic analogue, β-proline. The rigid framework influences the geometry of the key enamine intermediate and the orientation of the carboxylic acid group, which is crucial for activating the electrophile and stabilizing the transition state.

Catalyst Performance in the Aldol Reaction
CatalystReactionYield (%)Enantiomeric Excess (ee, %)
ProlineAcetone (B3395972) + 4-Nitrobenzaldehyde9976
β-ProlineAcetone + 4-Nitrobenzaldehyde950
7-Azabicyclo[2.2.1]heptane-2-carboxylic acidAcetone + 4-Nitrobenzaldehyde9880

Data comparing the catalytic performance of proline, its monocyclic analogue, and its bicyclic analogue in the direct aldol reaction. The constrained bicyclic system demonstrates superior selectivity.

The development of chiral ligands based on the 7-azabicyclo[2.2.1]heptane framework for transition-metal catalysis is another significant area of research. These ligands have been used in processes like asymmetric hydrogenation, where their rigid structure helps create a well-defined chiral environment around the metal center, leading to high enantioselectivity in the products. pwr.edu.pl

Polymer Chemistry and Materials Science

The rigidity and defined stereochemistry of the 7-azabicyclo[2.2.1]heptane scaffold make it an attractive monomer for the synthesis of novel polymers and materials. Its incorporation into a polymer backbone can impart unique properties such as thermal stability, controlled morphology, and high glass transition temperatures.

Derivatives of the scaffold, such as 2-azabicyclo[2.2.1]heptane-3-one (a bicyclic lactam), are suitable monomers for polymerization. mdpi.com The ring strain associated with such bicyclic compounds can be a driving force for ring-opening polymerization, leading to the formation of polyamides with the rigid scaffold embedded in the polymer chain. vulcanchem.com These polyamides are expected to have highly ordered structures due to the conformational constraints of the monomer unit.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

Current synthetic routes to the 7-azabicyclo[2.2.1]heptane core often involve multi-step sequences that can be lengthy and may offer limited control over stereochemistry. Future research should prioritize the development of more concise and efficient synthetic strategies directly targeting 7-Azabicyclo[2.2.1]heptane-1-carboxamide and its derivatives.

Promising areas for exploration include:

Aza-Prins-Pinacol Rearrangement: This powerful cascade reaction has been shown to rapidly construct the 7-azabicyclo[2.2.1]heptane skeleton. mdpi.comnih.gov Further investigation into the substrate scope and optimization of reaction conditions could lead to a highly efficient and stereoselective synthesis of functionalized precursors to the target carboxamide. For instance, the use of different Lewis acids and starting materials could be explored to improve yields and control the stereochemical outcome. mdpi.com

Intramolecular Ugi Reaction: Multicomponent reactions, such as the Ugi reaction, offer a high degree of molecular diversity from simple starting materials. An intramolecular variant using a bifunctional building block derived from a 7-azabicyclo[2.2.1]heptane carboxylic acid has been demonstrated, leading to polyfunctionalized peptidomimetics. Exploring the application of this strategy for the direct synthesis of this compound derivatives could provide a rapid and efficient route to novel compound libraries. The efficiency of this reaction can be high, though it can be influenced by the nature of the starting materials. researchgate.net

Photoredox Catalysis: Recent advances in photoredox catalysis offer new avenues for C-H functionalization and the formation of complex molecular architectures under mild conditions. The application of these methods to functionalize the 7-azabicyclo[2.2.1]heptane scaffold at various positions could provide novel and more direct routes to the target carboxamide and its analogues.

Exploration of Unique Reactivity Profiles of the Bicyclic System

The strained bicyclic structure of 7-azabicyclo[2.2.1]heptane imparts unique reactivity that is not observed in its acyclic or monocyclic counterparts. A deeper understanding and exploitation of these reactivity profiles could unlock new synthetic transformations and applications.

Key areas for future investigation include:

Strain-Release Driven Reactions: The inherent ring strain in the bicyclo[2.2.1]heptane system can be harnessed to drive retro-condensation reactions. kubikat.org For example, retro-Dieckmann and retro-aldol reactions on functionalized 7-azabicyclo[2.2.1]heptane derivatives can lead to the stereoselective formation of highly functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. kubikat.org Future work could explore the application of this concept to derivatives of this compound for the synthesis of novel, stereochemically defined building blocks.

Bridgehead Reactivity: The bridgehead positions of the 7-azabicyclo[2.2.1]heptane system are known to be relatively unreactive. However, studies on the hydrolysis of N-benzoyl-7-azabicyclo[2.2.1]heptane have shown that bridgehead substitution can significantly influence the reactivity of the amide bond, with substitution decelerating the rate of hydrolysis. mdpi.com Further exploration of the electronic and steric effects of bridgehead substituents on the reactivity of the carboxamide group could lead to the design of molecules with tailored stability and reactivity.

Non-planar Amide Chemistry: The amide bond in N-acylated 7-azabicyclo[2.2.1]heptanes is known to be non-planar or pyramidalized. mdpi.com This deviation from planarity affects the chemical and physical properties of the molecule, including its resistance to base-catalyzed hydrolysis. mdpi.com A comprehensive study of the reactivity of the non-planar carboxamide in this compound could reveal novel chemical transformations and provide insights into its potential as a constrained peptide mimic.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The application of advanced computational modeling to the 7-azabicyclo[2.2.1]heptane system can accelerate the design and discovery of new molecules with desired properties.

Future research in this area should focus on:

Predictive Reactivity Models: Utilizing quantum mechanics (QM) and density functional theory (DFT), it is possible to model reaction pathways and transition states to predict the outcome and selectivity of chemical reactions. Such models can be used to design more efficient synthetic routes to this compound and to predict the reactivity of its derivatives. DFT calculations have already been successfully employed to understand the unexpected resistance of related amides to hydrolysis. mdpi.com

In Silico Screening for Biological Targets: Virtual screening of large compound libraries against biological targets is a powerful method for identifying potential drug candidates. The rigid scaffold of this compound makes it an ideal candidate for computational design. Molecular docking and pharmacophore modeling can be used to design derivatives with high affinity and selectivity for specific biological targets, as has been demonstrated for the design of DPP-4 inhibitors based on a related azabicyclic scaffold. cdnsciencepub.com

Modeling Conformational Dynamics: The conformational rigidity of the 7-azabicyclo[2.2.1]heptane core is a key feature that influences its biological activity. Molecular dynamics (MD) simulations can be used to study the conformational preferences and dynamics of this compound and its derivatives in different environments. This information is crucial for understanding its interaction with biological macromolecules and for the rational design of new bioactive compounds.

Integration into Advanced Organic Materials

The unique structural and chemical properties of the 7-azabicyclo[2.2.1]heptane scaffold make it an attractive building block for the development of advanced organic materials with novel functions.

Unexplored avenues in this domain include:

Self-Assembling Oligomers and Polymers: Oligomers of 7-azabicyclo[2.2.1]heptane amides have been shown to form stable, ordered helical structures, even in the absence of intramolecular hydrogen bonds. mdpi.comnih.gov This self-assembly behavior is driven by the conformational constraints imposed by the bicyclic backbone. Future research could focus on synthesizing polymers and oligomers of this compound and exploring their self-assembly into higher-order structures such as nanofibers or gels. These materials could have applications in areas such as tissue engineering and drug delivery.

Functional Polymers for Optoelectronics: The introduction of the rigid and chiral this compound unit into the backbone of conjugated polymers could lead to materials with interesting chiroptical and electronic properties. The rigid scaffold could help to control the polymer's conformation and packing in the solid state, which is crucial for efficient charge transport in organic electronic devices.

Supramolecular Chemistry: The carboxamide group of this compound is capable of forming hydrogen bonds, which can be exploited for the construction of well-defined supramolecular assemblies. By designing molecules with complementary hydrogen bonding motifs, it may be possible to create complex architectures such as capsules, rosettes, and porous frameworks. These supramolecular materials could find applications in areas such as molecular recognition, catalysis, and gas storage.

Q & A

What are the established synthetic routes for 7-azabicyclo[2.2.1]heptane-1-carboxamide derivatives, and how can reaction yields be optimized?

Basic Synthesis Strategy:
The core scaffold is typically synthesized via a four-step sequence:

Starting Material: Cyclohex-3-enecarboxylic acid undergoes Curtius rearrangement to form isocyanate intermediates.

Bromination: Stereoselective dibromination (cis-3, trans-4 configuration) of the cyclohexene ring using bromine or N-bromosuccinimide (NBS).

Cyclization: Intramolecular cyclization with NaH or similar bases to form the bicyclic framework .

Functionalization: Introduction of carboxamide via coupling reactions (e.g., using piperazine-2,6-dione or activated esters) .

Yield Optimization:

  • Radical Cyclization: Use N-sulfonyl functional groups in precursors to improve cyclization efficiency (e.g., 30% yield vs. <10% for carbamates/amides) .
  • Temperature Control: Maintain low temperatures (-78°C) during bromination to avoid side reactions .

How do functional groups on precursor molecules influence cyclization efficiency in 7-azabicyclo[2.2.1]heptane synthesis?

Advanced Mechanistic Insight:
Functional groups determine the success of intramolecular cyclization:

Functional GroupCyclization OutcomeKey Reference
Carbamate (e.g., tert-butyl)Uncyclized products due to poor radical stabilization
Amide (e.g., trifluoroacetamide)Reduced reactivity; competing side reactions
SulfonylSuccessful cyclization (30% yield) via stabilized radical intermediates

Methodological Recommendation: Prioritize N-sulfonyl motifs in radical precursors for constrained epibatidine analogues .

What spectroscopic techniques are critical for characterizing 7-azabicyclo[2.2.1]heptane derivatives?

Basic Analytical Workflow:

  • 1H/13C NMR: Identify bicyclic framework signals (e.g., δ 1.42–1.69 ppm for bridgehead protons, δ 175 ppm for carbonyl carbons) .
  • Mass Spectrometry (ESI): Confirm molecular weight (e.g., m/z 658.9 [M+H]+ for thiazole-containing derivatives) .
  • IR Spectroscopy: Detect carboxamide C=O stretches (~1650–1700 cm⁻¹) .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex bicyclic systems .

How can researchers evaluate the biological activity of this compound analogues?

Pharmacological Focus:

  • nAChR Binding Assays: Screen for affinity at α4β2 nicotinic receptors using radiolabeled epibatidine as a reference .
  • Toxicity Profiling: Compare LD₅₀ values with parent compounds (e.g., epibatidine’s toxicity vs. constrained analogues) .

Example: Conformationally constrained derivatives show reduced toxicity while retaining high receptor affinity .

What role do 7-azabicyclo[2.2.1]hept-2-yl radicals play in synthesizing epibatidine analogues?

Advanced Radical Chemistry:

  • Radical Generation: Use AIBN or Et₃B/O₂ to initiate radical formation from brominated precursors .
  • Cyclization Pathway: Intramolecular trapping of radicals at C2 position forms fused bicyclic systems (e.g., compound 3 in Scheme 2 ).

Limitation: Competing reduction pathways require strict anhydrous conditions .

How is 7-azabicyclo[2.2.1]heptane-2-carboxylic acid utilized in asymmetric catalysis?

Organocatalytic Application:

  • Aldol Reactions: The bicyclic framework enhances stereoselectivity vs. β-proline (e.g., 90% ee in 4-nitrobenzaldehyde aldol adducts) .
  • Design Tip: Modify bridgehead substituents to tune enantioselectivity .

How can structure-activity relationship (SAR) studies improve the therapeutic profile of 7-azabicyclo derivatives?

Medicinal Chemistry Approach:

  • Key Modifications:
    • Bridgehead Substitution: Electron-withdrawing groups (e.g., Cl) enhance receptor binding .
    • Heterocycle Fusion: Thiazole or pyridine rings improve metabolic stability .
  • Data-Driven Design: Combine computational docking (e.g., nAChR homology models) with synthetic validation .

How should researchers address contradictory data in synthetic yields or biological activity?

Troubleshooting Guide:

  • Low Cyclization Yields:
    • Verify precursor stereochemistry (cis-3, trans-4 dibromocyclohexane required) .
    • Screen alternative initiators (e.g., Et₃B vs. AIBN) .
  • Variable Biological Activity:
    • Confirm enantiopurity using chiral HPLC .
    • Rule out off-target effects via counter-screening (e.g., μ-opioid receptors) .

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